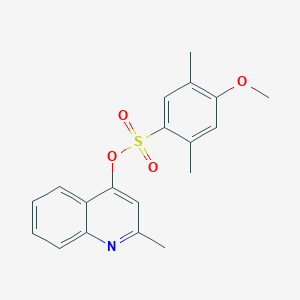

2-Methylquinolin-4-yl 4-methoxy-2,5-dimethylbenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . For example, Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . 2-methylquinoline and its derivatives have shown substantial biological activities .Molecular Structure Analysis

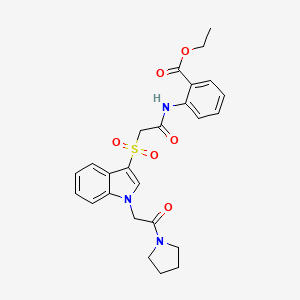

The molecular structure of “2-Methylquinolin-4-yl 4-methoxy-2,5-dimethylbenzenesulfonate” is characterized by a benzene ring fused with a pyridine moiety . It has a characteristic double-ring structure .Scientific Research Applications

Spectroscopic Study and Fluorophore Applications

- Spectroscopic Applications : 2-Methylquinolin-4-yl 4-methoxy-2,5-dimethylbenzenesulfonate analogs have been studied for their spectroscopic properties. They have shown a bathochromic shift in ultraviolet/visible spectra when Zn(II) is added, indicating potential use in Zn(II) detection and related spectroscopic applications (Kimber et al., 2003).

Antimicrobial Applications

- Synthesis and Antimicrobial Activities : Various derivatives of 2-Methylquinolin-4-yl compounds have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated moderate to significant antibacterial and antifungal activities, comparable to first-line drugs, suggesting their potential use in developing new antimicrobial agents (Thomas et al., 2010).

Anticancer Applications

- Novel Anticancer Agents : 2-Methylquinolin-4-yl derivatives have been explored as novel classes of potential anticancer agents. They have shown high in vitro cytotoxic activity in tumor cell lines and promising results in inhibiting tumor growth in mice models. These derivatives target established blood vessels in tumors and could represent a new class of tumor-vascular disrupting agents (Cui et al., 2017).

Molecular Docking Studies

- Molecular Docking Analysis : Compounds containing 2-Methylquinolin-4-yl moieties have been investigated in molecular docking studies for their inhibitory effects towards various proteins involved in inflammatory, cancer, and microbial processes. These studies help in understanding the mechanism of action and potential therapeutic applications of these compounds (Nair et al., 2014).

properties

IUPAC Name |

(2-methylquinolin-4-yl) 4-methoxy-2,5-dimethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-12-10-19(13(2)9-17(12)23-4)25(21,22)24-18-11-14(3)20-16-8-6-5-7-15(16)18/h5-11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRDMARJJWLPJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC(=NC3=CC=CC=C32)C)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylquinolin-4-yl 4-methoxy-2,5-dimethylbenzenesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-3-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B2427611.png)

![8-Chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2427612.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2427617.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2427619.png)

![N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2427621.png)

![4-[4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole](/img/structure/B2427622.png)

![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2427623.png)